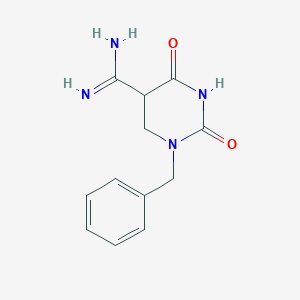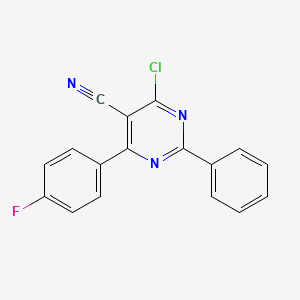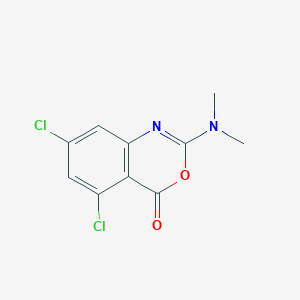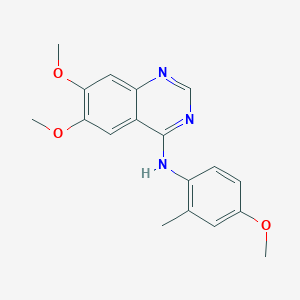
6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine
Vue d'ensemble
Description
6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine, also known as 6,7-DMQ, is a compound derived from the quinazolinamine family of alkaloids. It is a white to off-white crystalline powder that is slightly soluble in water. It is an important intermediate in the synthesis of a variety of pharmaceuticals such as anti-inflammatory agents, antifungal agents, and anti-ulcer agents. 6,7-DMQ has been the subject of numerous scientific studies due to its potential applications in medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine has been studied for its potential applications in medicine, biochemistry, and pharmacology. It has been used as an intermediate in the synthesis of several pharmaceuticals, including anti-inflammatory agents, antifungal agents, and anti-ulcer agents. It has also been studied for its potential use in the treatment of cancer, diabetes, and neurological disorders. Additionally, 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine has been studied for its potential applications in drug delivery systems, gene therapy, and tissue engineering.
Mécanisme D'action
The exact mechanism of action of 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine is not yet fully understood. However, it is thought to act as a modulator of various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis. Additionally, 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine has been shown to interact with several proteins and receptors, including the G-protein coupled receptor (GPCR) family, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine can inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of several proteins and receptors. Additionally, 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine has been shown to have an anti-ulcer effect in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine in lab experiments has several advantages. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it can be used as an intermediate in the synthesis of a variety of pharmaceuticals. However, there are also some limitations to the use of 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine in lab experiments. For example, it is not very soluble in water and can be difficult to purify. Additionally, its exact mechanism of action is not yet fully understood.
Orientations Futures
The potential applications of 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine are vast and there are many future directions for research. One potential direction is to further explore its potential applications in drug delivery systems, gene therapy, and tissue engineering. Additionally, further research is needed to better understand its mechanism of action and to identify new potential therapeutic targets. Additionally, more research is needed to explore the potential use of 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine in the treatment of cancer, diabetes, and neurological disorders. Finally, further research is needed to identify new synthetic methods for the synthesis of 6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine and to improve the existing methods.
Propriétés
IUPAC Name |
6,7-dimethoxy-N-(pyridin-3-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-21-14-6-12-13(7-15(14)22-2)19-10-20-16(12)18-9-11-4-3-5-17-8-11/h3-8,10H,9H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRXFVAENNTJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CN=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N-(3-pyridinylmethyl)-4-quinazolinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B3037276.png)







![4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B3037288.png)
![{4-[(4-Chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinyl}(morpholino)methanone](/img/structure/B3037290.png)



